molecular formula C9H10ClNO5S B8494252 5-Chloro-2-methoxy-4-[(methylsufonyl)amino]benzoic acid

5-Chloro-2-methoxy-4-[(methylsufonyl)amino]benzoic acid

Cat. No. B8494252
M. Wt: 279.70 g/mol
InChI Key: MXCMGJBYKKZNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methoxy-4-[(methylsufonyl)amino]benzoic acid is a useful research compound. Its molecular formula is C9H10ClNO5S and its molecular weight is 279.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-methoxy-4-[(methylsufonyl)amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methoxy-4-[(methylsufonyl)amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H10ClNO5S

Molecular Weight

279.70 g/mol

IUPAC Name

5-chloro-4-(methanesulfonamido)-2-methoxybenzoic acid

InChI

InChI=1S/C9H10ClNO5S/c1-16-8-4-7(11-17(2,14)15)6(10)3-5(8)9(12)13/h3-4,11H,1-2H3,(H,12,13)

InChI Key

MXCMGJBYKKZNCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cooled (-60° C.) solution of diisopropylamine (11.13 g, 0.110 mole) in anhydrous tetrahydrofuran (150 ml) under nitrogen was treated (via syringe) with 2.4N n-butyllithium/hexane (0.105 mole), warmed to -20° C., stirred for 5 minutes, then treated in portions with 4-(N-acetylamino)-5-chloro-2-methoxybenzoic acid, methyl ester (25.8 g, 0.100 mole). After 30 minutes at 25° C., the mixture was cooled (0° C.), treated dropwise with a solution of methanesulfonyl chloride (25.0 g, 0.218 mole) in anhydrous tetrahydrofuran (50 ml), and maintained at room temperature for 30 minutes and at 50° C. for one hour. The mixture was partially concentrated in vacuo and added to ice water (600 ml), and the aqueous mixture was extracted with methylene chloride (3×250 ml). The combined organic solution was dried (sodium sulfate), concentrated in vacuo, taken up in 60:40 water/ethanol (300 ml), treated with potassium hydroxide (33.6 g, 0.60 mole), and refluxed for three hours. Most of the ethanol was removed in vacuo and replaced with water, and the aqueous solution was extracted with ether (2×200 ml), then cooled in an ice bath and treated with concentrated hydrochloric acid solution (60 ml). The suspension was filtered and the solid was washed with water, air dried, and recrystallized from 95% ethanol to afford 14.60 g (52%) of the title compound as a colorless solid; mp 248°-250° C.
Quantity
11.13 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
0.105 mol
Type
reactant
Reaction Step Two
Quantity
25.8 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
33.6 g
Type
reactant
Reaction Step Five
Yield
52%

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